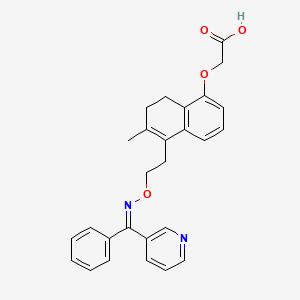
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, diethylamine, and acrylonitrile.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with diethylamine to form an imine intermediate.
Addition of Acrylonitrile: The imine intermediate is then reacted with acrylonitrile under controlled conditions to form the cyano-substituted intermediate.
Nitration: The cyano-substituted intermediate undergoes nitration to introduce the nitro group at the desired position.
Hydroxylation: Finally, the hydroxylation of the intermediate is carried out to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Simpler amides or carboxylic acids.
Applications De Recherche Scientifique
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and cyano allows it to form strong interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dimethoxyphenyl)-N,N-diethyl-3-hydroxy-: Lacks the nitro group, resulting in different reactivity and applications.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-dimethyl-3-hydroxy-: Contains dimethyl instead of diethyl groups, affecting its chemical properties.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-methoxy-: Has a methoxy group instead of a hydroxy group, leading to different reactivity.
Uniqueness
The uniqueness of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and cyano groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C16H19N3O6 |
|---|---|
Poids moléculaire |
349.34 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H19N3O6/c1-5-18(6-2)16(21)11(9-17)14(20)10-7-12(19(22)23)15(25-4)13(8-10)24-3/h7-8,20H,5-6H2,1-4H3/b14-11- |
Clé InChI |
YZXSSAOGXJRGRO-KAMYIIQDSA-N |
SMILES isomérique |
CCN(CC)C(=O)/C(=C(/C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])\O)/C#N |
SMILES canonique |
CCN(CC)C(=O)C(=C(C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


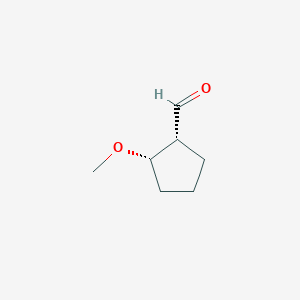
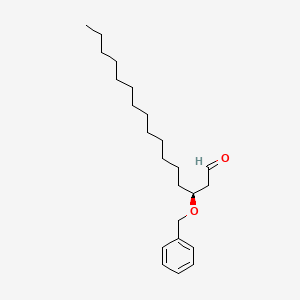
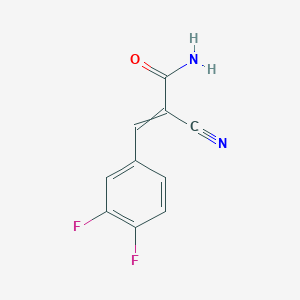

![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
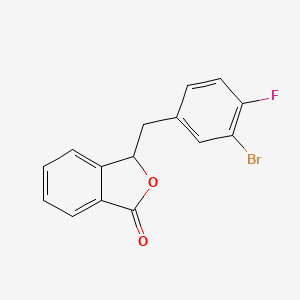
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)


![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)

